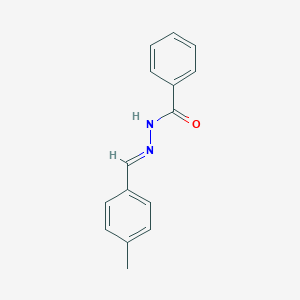

n'-(4-Methylbenzylidene)benzohydrazide

Beschreibung

Eigenschaften

Molekularformel |

C15H14N2O |

|---|---|

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

N-[(E)-(4-methylphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C15H14N2O/c1-12-7-9-13(10-8-12)11-16-17-15(18)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18)/b16-11+ |

InChI-Schlüssel |

TZBRMRLBEFLVNA-LFIBNONCSA-N |

SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |

Isomerische SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzylidene Ring

Variations in the benzylidene substituent significantly influence physical, chemical, and biological properties.

Key Observations :

- Electron-donating groups (e.g., –OCH₃) lower melting points and improve solubility, whereas electron-withdrawing groups (e.g., –NO₂) increase melting points and rigidity .

- The 4-methyl derivative (target compound) exhibits intermediate properties, balancing solubility and stability.

Substituent Effects on the Benzohydrazide Ring

Modifications to the benzohydrazide moiety alter reactivity and bioactivity.

Key Observations :

Hybrid Derivatives with Additional Functional Groups

Key Observations :

- Triazole- and sulfonoxy-linked derivatives exhibit potent enzyme inhibition, surpassing the parent compound in specificity .

- Metal complexes demonstrate enhanced antimicrobial activity, with cobalt and copper derivatives showing the highest efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(4-Methylbenzylidene)benzohydrazide, and how do solvent choices impact yield?

- Methodological Answer : The compound can be synthesized via acceptorless dehydrogenative coupling using a Ru(II) catalyst, yielding 76% under mild conditions (room temperature, PEG 400). Alternative methods include condensation reactions between 4-methylbenzaldehyde and benzohydrazide in ethanol or methanol, with yields ranging from 75–85%. Solvent polarity significantly affects reaction efficiency; non-polar solvents (e.g., benzene) yield negligible products, while PEG 400 enhances reactivity due to its solvation properties and recyclability .

Q. How can structural characterization of this compound be performed to confirm its geometry?

- Methodological Answer : Use X-ray crystallography (via SHELXL) to determine the E-configuration of the imine bond. Complement with spectroscopic techniques:

- IR : Confirm C=O (1676–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretches.

- ¹H NMR : Look for a singlet at δ 8.42 ppm (CH=N proton) and aromatic protons between δ 7.28–7.91 ppm.

- ¹³C NMR : Peaks at ~163.58 ppm (C=O) and 148.29 ppm (C=N) .

Q. What analytical methods are suitable for assessing purity and stability during synthesis?

- Methodological Answer :

- TLC : Monitor reaction progress using ethyl acetate/hexane (2:3) as the mobile phase.

- Elemental Analysis : Verify C, H, N content (e.g., C 63.63%, H 4.15%, N 12.37% for C₁₈H₁₄ClN₃O₂).

- HPLC : Achieve >95% purity via recrystallization in ethanol or column chromatography .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Perform DFT calculations to analyze:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~3–4 eV) correlate with charge-transfer interactions.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for drug-target interactions.

- Lattice Energy : Assess crystal packing efficiency using programs like CrystalExplorer .

Q. What strategies resolve contradictions in biological activity data, such as varying cytotoxicity across cell lines?

- Methodological Answer :

- Dose-Response Studies : Test compound 3a (IC₅₀ = 12.5 µM for A549 cells) across multiple concentrations.

- Hydrolysis Control : Stabilize acylhydrazones by adjusting pH (neutral to slightly acidic) to prevent degradation.

- Comparative Assays : Validate results against reference drugs (e.g., doxorubicin) and use MTT assays to ensure mitochondrial activity specificity .

Q. How does modifying substituents on the benzohydrazide scaffold enhance insulin-enhancing or antimicrobial activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to improve metal-binding capacity for vanadium complexes, enhancing insulin-mimetic activity. For antimicrobial activity, chloro or methoxy groups increase lipophilicity and membrane penetration .

- Example : The oxidovanadium(V) complex of 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide shows 2x higher glucose uptake than free ligands .

Q. What green chemistry approaches improve the sustainability of synthesizing benzohydrazide derivatives?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with PEG 400 (recyclable, non-toxic), achieving 80–87% yields without catalysts.

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours (conventional) to 15–30 minutes, maintaining yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.